molecular formula C17H12F3N3O2 B15037245 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15037245
M. Wt: 347.29 g/mol
InChI Key: FSBHBBXNIDCRJN-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic quinazolinone derivative featuring a trifluoromethylphenyl acetamide moiety. Quinazolinones are heterocyclic compounds known for their broad pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The core structure of this compound comprises a 3,4-dihydroquinazolin-4-one scaffold substituted at the 3-position with an acetamide group linked to a meta-trifluoromethylphenyl ring.

Properties

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)11-4-3-5-12(8-11)22-15(24)9-23-10-21-14-7-2-1-6-13(14)16(23)25/h1-8,10H,9H2,(H,22,24)

InChI Key

FSBHBBXNIDCRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4(3H)-quinazolinone with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various cellular processes. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Substituents Key Properties/Activities Reference
Target: 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₇H₁₂F₃N₃O₂ (inferred) - Quinazolinone core
- Acetamide linked to 3-(trifluoromethyl)phenyl
Likely enhanced metabolic stability due to -CF₃; potential anti-inflammatory/anticancer activity inferred from analogs N/A
2-{[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide C₂₄H₁₈F₃N₃O₃S - Methoxyphenyl on quinazolinone
- Sulfanyl bridge
Higher molecular weight (485.48 g/mol); modified solubility due to -OCH₃
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide C₁₃H₁₈ClN₃O - Piperazine ring
- 3-Chlorophenyl
Anticonvulsant activity; lower lipophilicity compared to -CF₃ analogs
2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-phenylacetamide C₂₂H₁₈N₄O₃S₂ - Sulfamoylphenyl on quinazolinone
- Unsubstituted phenyl acetamide
High yield (87%); anti-inflammatory activity with ulcerogenic potential
2-[3-(3-Methylbutyl)-4-oxobenzo-furopyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S - Benzo-furopyrimidine core
- 3-Methylbutyl substituent
Unique fused-ring system; potential CNS activity due to lipophilic groups
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide C₁₈H₁₈N₄O₂ - Ethylamino side chain
- 2-Phenylquinazolinone
Superior anti-inflammatory activity (exceeds Diclofenac)

Structural and Functional Insights

Core Modifications: Replacement of the quinazolinone core with piperazine (e.g., compound 14 in ) abolishes anticonvulsant activity but introduces CNS-targeted effects.

Substituent Effects :

  • The trifluoromethyl group in the target compound confers higher electronegativity and resistance to oxidative metabolism compared to methyl or methoxy groups .
  • Halogenated phenyl rings (e.g., 3-chlorophenyl in ) reduce solubility but improve receptor binding in hydrophobic pockets.

Ethylamino side chains () enhance anti-inflammatory effects, suggesting that aminoalkyl modifications in the target compound could further optimize activity.

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid with various electrophiles. For the compound , a typical synthetic route includes:

  • Starting Material : Anthranilic acid.
  • Reagents : Appropriate acylating agents and trifluoromethyl-substituted phenyl groups.
  • Conditions : The reaction is usually conducted under controlled temperature and pH to optimize yield and purity.

The resulting compound has been characterized using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anti-inflammatory Activity

Research indicates that quinazolinone derivatives exhibit significant anti-inflammatory effects. In a study involving various synthesized derivatives, compounds similar to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results showed moderate inhibition of COX-2 and lipoxygenases (LOX), suggesting potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer properties of quinazolinone derivatives have been explored extensively. The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The cytotoxicity assays revealed that it exhibits a dose-dependent inhibitory effect on cell proliferation, with IC50 values indicating moderate potency against these cancer types .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Studies demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of quinazolinone derivatives. This group is known to increase lipophilicity and improve binding interactions with biological targets. Molecular docking studies suggest that the trifluoromethyl group engages in significant interactions with key amino acids in target proteins, enhancing the compound's efficacy .

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated various quinazolinone derivatives for their anti-inflammatory properties. The results indicated that compounds with similar structures to this compound exhibited significant COX-2 inhibition in vitro, supporting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays on MCF-7 breast cancer cells revealed that the compound induced apoptosis at higher concentrations. The mechanism of action appears to involve the disruption of mitochondrial function and activation of caspases .

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